5-Methyl-4-phenyl-1,3-oxazolidin-2-one

Descripción general

Descripción

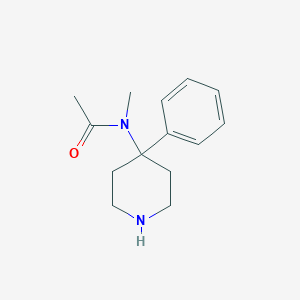

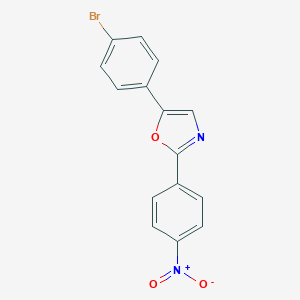

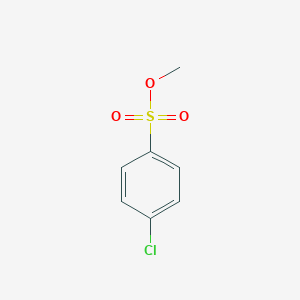

5-Methyl-4-phenyl-1,3-oxazolidin-2-one is a chemical compound with the molecular formula C10H11NO2 . It is a type of oxazolidinone, a class of compounds that are interesting heterocyclic compounds with uses both as pharmaceuticals and as key synthetic intermediates .

Synthesis Analysis

The synthesis of 5-Methyl-4-phenyl-1,3-oxazolidin-2-one involves an asymmetric aldol and a modified Curtius protocol, which uses an effective intramolecular ring closure to rapidly access a range of oxazolidin-2-one building blocks . Complete conversion to the compound was observed when DMF or DMSO was used as a solvent in the presence of triethylamine (TEA) as a base at 40°C .Molecular Structure Analysis

The molecular structure of 5-Methyl-4-phenyl-1,3-oxazolidin-2-one reveals that the benzene and oxazolidin rings are non-coplanar. The oxazolidin ring displays a twist conformation . The two molecules interact with each other by two strong N-H···O hydrogen bonds .Chemical Reactions Analysis

Functionalized oxazolidin-2-ones are among the most interesting heterocyclic compounds, with uses both as pharmaceuticals and as key synthetic intermediates . They often serve as key synthetic intermediates within the context of macrolide antibiotics syntheses .Physical And Chemical Properties Analysis

5-Methyl-4-phenyl-1,3-oxazolidin-2-one has a molecular weight of 177.21 . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

Discovery of 3,5-Diphenyl-4-methyl-1,3-oxazolidin-2-ones

A study highlighted the discovery and optimization of Δ-5 desaturase (D5D) inhibitors, focusing on the 1,3-oxazolidin-2-one scaffold. The research identified a novel lead compound with potent in vitro activity. Further optimization led to the development of compounds with improved metabolic stability and excellent D5D binding affinity. These compounds demonstrated significant in vivo activity in reducing arachidonic acid/dihomo-γ-linolenic acid ratio in a mouse atherosclerosis model. An asymmetric synthetic procedure for these compounds was also established (Fujimoto et al., 2017).

Precursors for Synthesis

Synthesis of Enantiomerically Pure 2-Amino-1,4-diols

A paper detailed the reduction of chiral 4-hydroxymethyl-5-iodo-1,3-oxazin-2-ones, yielding corresponding oxazolidin-2-ones. These compounds, under basic conditions, led to enantiomerically pure aminodiols, showcasing their potential as precursors in synthesis processes (González-Rosende et al., 2004).

Agricultural Fungicide Development

Famoxadone - A New Agricultural Fungicide

Famoxadone, developed by DuPont, was introduced as a new agricultural fungicide showing exceptional control of various plant pathogens. The study described the synthesis of various oxazolidinone ring systems and the development of structure-activity relationships that led to the discovery of famoxadone (Sternberg et al., 2001).

Bioactive Scaffolds

Electrogenerated Chiral 4‐Methoxy‐2‐oxazolidinones as Precursors

A study focused on the synthesis of enantiomerically pure 4,5-substituted 2-oxazolidinones. These molecules serve as crucial precursors for pharmacologically active 2-oxazolidinones, β-amino alcohols, β-blockers, and azasugar derivatives. The research presented a flexible and efficient synthesis method, demonstrating the broad applicability of these compounds in the pharmaceutical sector (Schierle-Arndt et al., 2001).

Cardiovascular Disease Treatment

QSAR Studies on CETP Inhibitors

Research conducted QSAR modeling to predict the therapeutic potency of certain (4S,5R)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one derivatives, which are potent CETP inhibitors, demonstrating potential for cardiovascular disease treatment. The study underlines the significant role of the structure and electronic properties of molecules in CETP inhibitory activity (Bitam et al., 2020).

Safety And Hazards

The safety data sheet for a similar compound, (4S,5R)-(-)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, spray, and to use only outdoors or in a well-ventilated area .

Direcciones Futuras

The synthesis of substituted oxazolidin-2-one motifs has drawn a considerable amount of interest from the synthetic community . This is due to their wide spectrum of pharmacological properties and their role as key synthetic intermediates . The development of new synthesis methods, such as the combination of an asymmetric aldol and a modified Curtius protocol, provides a promising method for the early phases of drug discovery .

Propiedades

IUPAC Name |

5-methyl-4-phenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-7-9(11-10(12)13-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOKFIJCOSNKJAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC(=O)O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340984 | |

| Record name | 5-Methyl-4-phenyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-4-phenyl-1,3-oxazolidin-2-one | |

CAS RN |

122509-75-5 | |

| Record name | 5-Methyl-4-phenyl-2-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122509-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-4-phenyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-[6-(Acryloyloxy)hexyloxy]benzoyloxy]benzoic acid 4-[6-(acryloyloxy)hexyloxy]phenyl ester](/img/structure/B171670.png)

![2-[4-(Aminomethyl)phenyl]benzonitrile](/img/structure/B171671.png)

![2-Ethoxy-1-[[2'-[1-(trityl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxylic Acid Methyl Ester (Candesartan Impurity)](/img/structure/B171679.png)